molecular formula C7H11NO5 B1382405 N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid CAS No. 14341-87-8

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid

Cat. No. B1382405
CAS RN: 14341-87-8
M. Wt: 194.2 g/mol
InChI Key: RFMMMVDNIPUKGG-WZERSISLSA-N
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Description

N-Acetyl-D-glutamic-2,3,3,4,4-D5 Acid is a labelled N-Acetylglutamic acid . N-Acetylglutamic acid is a derivative of glutamic acid that is synthesized from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . It is a non-essential amino acid and its salt form (glutamate) is an important neurotransmitter that plays a key role in long-term potentiation and is important for learning and memory . It is also a key molecule in cellular metabolism .


Synthesis Analysis

N-Acetylglutamic acid is synthesized from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . The products were separated by UPLC and analysed by multiple reaction monitoring (MRM) of selected mass pairs .


Molecular Structure Analysis

The molecular formula of N-Acetyl-D-glutamic-2,3,3,4,4-D5 Acid is C7H11NO5 . The molecular weight is 194.20 g/mol . The IUPAC name is (2 R )-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid .


Chemical Reactions Analysis

Glutamate is a non-essential amino acid that can be synthesized in the body through distinct metabolic pathways . It serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate . Glutamate is synthesized from glutamine, α-ketoglutarate and 5-oxoproline .


Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl-D-glutamic-2,3,3,4,4-D5 Acid is 194.20 g/mol . The exact mass is 194.09510618 g/mol and the monoisotopic mass is 194.09510618 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Neurological Health and Disease Modulation

“N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” plays a crucial role in brain health as a neuromodulator of glutamatergic synapses. It activates presynaptic metabotropic glutamate receptor 3 (mGluR3), which is involved in the regulation of glutamate neurotransmission, a critical process in the central nervous system (CNS). This modulation is significant in the context of neurological diseases where glutamatergic excitotoxicity is a factor, such as Parkinson’s disease, Alzheimer’s disease, stroke, traumatic brain injury, pain, schizophrenia, and epilepsy .

Metabolomics and Lipidomics Profiling

In metabolomics and lipidomics, “N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” can be used as an internal standard. This application is essential for accurate quantification and comparison of metabolic profiles in various biological samples, which can lead to the discovery of biomarkers for diseases and insights into metabolic pathways .

Organogelation

The compound has potential applications in the field of organogelation. Derivatives of “N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” have been studied for their ability to form gels in organic solvents, which is valuable for creating low molecular weight organogelators (LMWGs). These LMWGs have diverse applications, including drug delivery systems and the creation of novel materials .

Enzyme Inhibition

“N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” derivatives have been explored for their role in enzyme inhibition. Specifically, they can inhibit enzymes like glutamate carboxypeptidase II (GCPII), which degrades neuromodulators like N-acetyl-aspartyl-glutamate (NAAG). Inhibiting GCPII can increase endogenous levels of NAAG, offering therapeutic potential for various brain disorders .

Amino Acid Metabolism

The compound is involved in amino acid metabolism, particularly in the conversion of glutamine to glutamate. This process is fundamental to maintaining amino acid balance in the body and is crucial for protein synthesis and energy production .

Sulfatase Research

Research into sulfatases, enzymes that control the degree of sulfation, has included the use of “N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” derivatives. Sulfatases are increasingly being studied for their potential in treating diseases related to sulfation imbalances, such as mucopolysaccharidoses .

properties

IUPAC Name

(2R)-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1/i2D2,3D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMMMVDNIPUKGG-WZERSISLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270612
Record name Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid

CAS RN

14341-87-8
Record name Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14341-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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